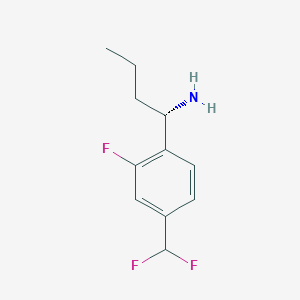
4-Chloro-6-formylpyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-formylpicolinonitrile is an organic compound with the molecular formula C7H3ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a formyl group at the 6-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-formylpicolinonitrile typically involves the chlorination of 6-formylpicolinonitrile. One common method includes the reaction of 6-formylpicolinonitrile with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of 4-Chloro-6-formylpicolinonitrile.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-6-formylpicolinonitrile may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Chloro-6-formylpicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinonitriles.
Reduction: Formation of 4-chloro-6-hydroxymethylpicolinonitrile.
Oxidation: Formation of 4-chloro-6-carboxypicolinonitrile.
科学的研究の応用
4-Chloro-6-formylpicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 4-Chloro-6-formylpicolinonitrile depends on its specific application. In chemical reactions, the chloro and formyl groups play crucial roles in determining the reactivity and selectivity of the compound. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which can be influenced by its structural features.
類似化合物との比較
4-Chloro-6-formylpicolinonitrile can be compared with other similar compounds, such as:
6-Formylpicolinonitrile: Lacks the chloro group, leading to different reactivity and applications.
4-Chloro-2-formylpyridine: Similar structure but with the formyl group at the 2-position, affecting its chemical behavior.
4-Chloro-6-methylpicolinonitrile: Contains a methyl group instead of a formyl group, resulting in different chemical properties and applications.
特性
分子式 |
C7H3ClN2O |
|---|---|
分子量 |
166.56 g/mol |
IUPAC名 |
4-chloro-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
InChIキー |
RWDYSHOOKIJGRU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



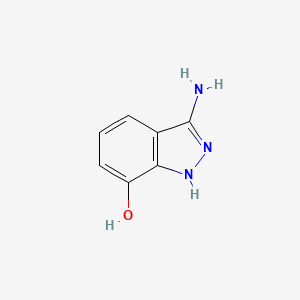
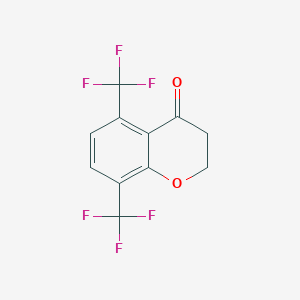
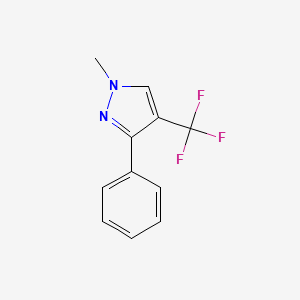
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)

![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)
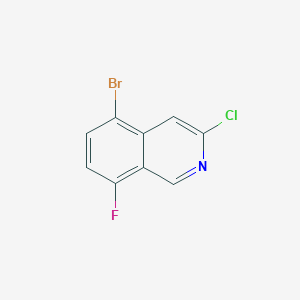
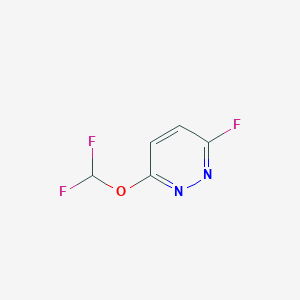
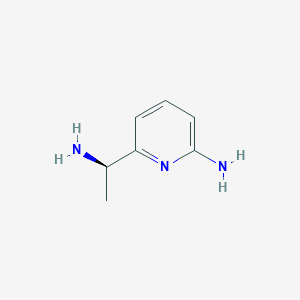
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)

